- Reductive cyclization with baker's yeast of 4-alkyl-2-nitroacetanilides to 6-alkylbenzimidazoles and 1-hydroxy-2-methyl-6-alkylbenzimidazolesJournal of the Chemical Society, 2001, (21), 2754-2756,
Cas no 92443-13-5 (2-Methyl-1H-benzodimidazole-5-carbonitrile)

92443-13-5 structure
Nom du produit:2-Methyl-1H-benzodimidazole-5-carbonitrile
Numéro CAS:92443-13-5
Le MF:C9H7N3
Mégawatts:157.171981096268
MDL:MFCD06659814
CID:803328
2-Methyl-1H-benzodimidazole-5-carbonitrile Propriétés chimiques et physiques
Nom et identifiant
-
- 2-Methyl-1H-benzo[d]imidazole-5-carbonitrile
- 1H-Benzimidazole-6-carbonitrile,2-methyl-
- 2-methyl-1H-benzimidazole-5-carbonitrile(SALTDATA: FREE)
- 2-methyl-1H-Benzimidazole-6-carbonitrile
- 2-methyl-3H-benzimidazole-5-carbonitrile
- 2-Methyl-1H-benzimidazole-5-carbonitrile
- 2-Methyl-5-cyan-benzimidazol
- 2-METHYLBENZIMIDAZOLE-5-CARBONITRILE
- 5-CYANO-2-METHYL-BENZIMIDAZOLE
- 1H-Benzimidazole-5-carbonitrile, 2-methyl- (9CI)
- 2-Methyl-1H-benzimidazole-6-carbonitrile (ACI)
- 5(or 6)-Benzimidazolecarbonitrile, 2-methyl- (7CI)
- 2-Methyl-1H-1,3-benzodiazole-5-carbonitrile
- 2-Methyl-1H-1,3-benzodiazole-6-carbonitrile
- 2-Methyl-1H-benzodimidazole-5-carbonitrile
-
- MDL: MFCD06659814
- Piscine à noyau: 1S/C9H7N3/c1-6-11-8-3-2-7(5-10)4-9(8)12-6/h2-4H,1H3,(H,11,12)
- La clé Inchi: QPFHANMJUAOJKH-UHFFFAOYSA-N
- Sourire: N#CC1C=C2C(NC(C)=N2)=CC=1
Propriétés calculées
- Qualité précise: 157.06400
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 12
- Nombre de liaisons rotatives: 0
Propriétés expérimentales
- Le PSA: 52.47000
- Le LogP: 1.74298
2-Methyl-1H-benzodimidazole-5-carbonitrile Informations de sécurité
2-Methyl-1H-benzodimidazole-5-carbonitrile Données douanières
- Code HS:2933990090
- Données douanières:
Code douanier chinois:
2933990090Résumé:
2933990090. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
2933990090. Composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
2-Methyl-1H-benzodimidazole-5-carbonitrile PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AC87325-5g |
2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |
92443-13-5 | 96% | 5g |
$1316.00 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1784319-5g |
2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |
92443-13-5 | 98% | 5g |
¥19346.00 | 2024-04-25 | |
abcr | AB267934-1g |
2-Methyl-1H-benzimidazole-5-carbonitrile, 95%; . |
92443-13-5 | 95% | 1g |
€587.60 | 2025-02-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1784319-1g |
2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |
92443-13-5 | 98% | 1g |
¥4898.00 | 2024-04-25 | |
Ambeed | A324131-1g |
2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |
92443-13-5 | 95+% | 1g |
$397.0 | 2024-04-16 | |
1PlusChem | 1P0066BH-5g |
2-METHYL-1H-BENZO[D]IMIDAZOLE-5-CARBONITRILE |
92443-13-5 | 96% | 5g |
$1392.00 | 2025-02-21 | |
abcr | AB267934-1 g |
2-Methyl-1H-benzimidazole-5-carbonitrile; 95% |
92443-13-5 | 1g |
€565.00 | 2023-04-26 | ||
TRC | M337363-2.5mg |
2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |
92443-13-5 | 2.5mg |
$ 50.00 | 2022-06-03 | ||
TRC | M337363-5mg |
2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |
92443-13-5 | 5mg |
$ 65.00 | 2022-06-03 | ||
eNovation Chemicals LLC | Y1249907-1g |
2-METHYL-1H-BENZO[D]IMIDAZOLE-5-CARBONITRILE |
92443-13-5 | 95% | 1g |
$500 | 2024-06-07 |
2-Methyl-1H-benzodimidazole-5-carbonitrile Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Catalysts: Sucrose Solvents: Ethanol , Acetone
Référence
Méthode de production 2
Conditions de réaction
1.1 Solvents: 1,4-Dioxane ; 8 h, 120 °C
Référence
- Oxalic/malonic acids as carbon building blocks for benzazole, quinazoline and quinazolinone synthesisOrganic & Biomolecular Chemistry, 2018, 16(8), 1337-1342,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Acetic acid , Indium Solvents: Ethyl acetate ; 6 h, reflux
Référence
- Indium-mediated one-pot benzimidazole synthesis from 2-nitroanilines or 1,2-dinitroarenes with orthoestersTetrahedron, 2011, 67(41), 8027-8033,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Acetic acid Solvents: Acetic acid ; rt; 15 h, reflux; reflux → rt
1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized
Référence
- Preparation of oxadiazole compounds as S1P1 agonists, United States, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: 2-Butenenitrile Catalysts: Palladium (carbon supported) Solvents: Toluene ; 1.5 h, 170 °C
Référence
- Microwave-Assisted Synthesis of Polysubstituted Benzimidazoles by Heterogeneous Pd-Catalyzed Oxidative C-H Activation of Tertiary AminesEuropean Journal of Organic Chemistry, 2011, 2011(29), 5791-5795,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Acetic acid ; 30 min, 20 bar, 150 °C
Référence
- A Novel One-pot Benzimidazole Ring Formation via a Continuous Flow Selective Reductive Cyclization MethodCurrent Organic Chemistry, 2018, 22(19), 1940-1944,
Méthode de production 7
Conditions de réaction
1.1 Catalysts: Rhodium , Amberlite IRA 900 (Cl - form) Solvents: 1,4-Dioxane ; 48 h, 140 °C
1.2 Reagents: Water
1.2 Reagents: Water
Référence
- Rhodium catalyzed 2-alkyl-benzimidazoles synthesis from benzene-1,2-diamines and tertiary alkylamines as alkylating agentsApplied Organometallic Chemistry, 2021, 35(8),,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Stannous chloride ; 1 min, rt → 130 °C; 5 min, 130 °C
Référence
- Rapid one-pot preparation of 2-substituted benzimidazoles from 2-nitroanilines using microwave conditionsTetrahedron Letters, 2005, 46(39), 6741-6743,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Rhodium (polymer supported) Solvents: Ethanol , 1,4-Dioxane ; 48 h, 130 °C; 130 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Référence
- Supported Rhodium (Rh@PS) Catalyzed Benzimidazoles Synthesis using Ethanol/Methanol as C2H3/CH SourceAdvanced Synthesis & Catalysis, 2019, 361(1), 67-72,
Méthode de production 10
Conditions de réaction
1.1 12 h, reflux
Référence
- Cyano-benzimidazole salts for electrochemical cells and method for synthesis thereof, United States, , ,
Méthode de production 11
Conditions de réaction
1.1 Solvents: 1,4-Dioxane ; 24 h, 130 °C
Référence
- Diheterocycle-substituted pyridine-2(1H)-ketone derivative, preparation method and pharmaceutical application, World Intellectual Property Organization, , ,
2-Methyl-1H-benzodimidazole-5-carbonitrile Raw materials
- 3,4-Diaminobenzonitrile
- 4-Amino-3-nitrobenzonitrile
- propanedioic acid
- 1,1,1-Trimethoxyethane
- Acetamide,N-(4-cyano-2-nitrophenyl)-
- 3-amino-4-nitro-benzonitrile
2-Methyl-1H-benzodimidazole-5-carbonitrile Preparation Products
2-Methyl-1H-benzodimidazole-5-carbonitrile Littérature connexe
-
1. Caper tea
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
-
Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
92443-13-5 (2-Methyl-1H-benzodimidazole-5-carbonitrile) Produits connexes
- 6287-83-8(1H-1,3-benzodiazole-6-carbonitrile)
- 2034437-16-4(6-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole)
- 2227822-75-3(ethyl 4-(2R)-2-aminopropyl-1-methyl-1H-pyrazole-3-carboxylate)
- 1807076-92-1(5-Cyano-2-(difluoromethyl)-3-iodo-4-nitropyridine)
- 309926-33-8(3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one)
- 41639-83-2(Latanoprost acid)
- 2171518-17-3(2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanoylpiperidin-2-yl}acetic acid)
- 946381-31-3(ethyl 2-({2-methyl-7-phenyl-1,3thiazolo4,5-dpyridazin-4-yl}sulfanyl)acetate)
- 1159818-00-4(6-Isopropylpyrazin-2-amine)
- 1361535-07-0(2-Methoxy-3-(2,3,6-trichlorophenyl)isonicotinic acid)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:92443-13-5)2-Methyl-1H-benzodimidazole-5-carbonitrile

Pureté:99%
Quantité:1g
Prix ($):357.0